molecular formula C20H22N2O3S2 B2896039 (2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 865174-34-1

(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No. B2896039
CAS RN: 865174-34-1
M. Wt: 402.53
InChI Key: IAFLHJAADISZDO-HHYHAGCXSA-N
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Description

(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Free Synthesis

One research avenue is the development of metal-free synthesis methods for highly functionalized benzothiazolylidenes. A study by Saini et al. (2019) demonstrates an environmentally benign, transition-metal-free synthesis process. This process involves a one-pot cascade synthesis of benzo[d]thiazol-2(3H)-ylidene benzamide, utilizing ortho-iodoanilines, acrylates, and aroyl isothiocyanates. The synthesis occurs in water, highlighting an eco-friendly approach to generating these complex molecules (Saini, Rakesh K Saunthwal, S. Kumar, & A. Verma, 2019).

Photovoltaic Applications

Another significant area of application is in photovoltaic devices. Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge in the synthesis of novel coumarin sensitizers for dye-sensitized solar cells. Their research found that replacing benzene with a thiazole ring in the π-bridge enhances light-harvesting capabilities, thereby improving the photoelectric conversion efficiency of solar cells. This indicates the potential of such compounds in enhancing the efficiency of renewable energy technologies (Han, Rui Kang, Xiao-yan Zu, Yanhong Cui, & Jian-rong Gao, 2015).

Fluorescent Dyes and Optical Properties

Research on fluorescent dyes and their optical properties is another application. Witalewska et al. (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores. These compounds exhibit fluorescence across a broad spectrum and are promising for applications in bioimaging and molecular sensors due to their high emission efficiency and tunable properties (Witalewska, Anna Wrona-Piotrowicz, & J. Zakrzewski, 2019).

Anticancer Activity

Furthermore, compounds related to benzothiazolylidenes have been evaluated for their anticancer activity. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides that were tested against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, suggesting potential therapeutic applications (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

properties

IUPAC Name

(E)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-3-24-12-11-22-17-9-7-15(25-4-2)14-18(17)27-20(22)21-19(23)10-8-16-6-5-13-26-16/h5-10,13-14H,3-4,11-12H2,1-2H3/b10-8+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLHJAADISZDO-HTWNNOKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

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